1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine
CAS No.: 2320466-75-7
Cat. No.: VC6694362
Molecular Formula: C13H14F3NO4S
Molecular Weight: 337.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320466-75-7 |
|---|---|
| Molecular Formula | C13H14F3NO4S |
| Molecular Weight | 337.31 |
| IUPAC Name | 1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine |
| Standard InChI | InChI=1S/C13H14F3NO4S/c14-13(15,16)8-21-10-6-17(7-10)22(18,19)11-1-2-12-9(5-11)3-4-20-12/h1-2,5,10H,3-4,6-8H2 |
| Standard InChI Key | SXDAAHFMLPGRNG-UHFFFAOYSA-N |
| SMILES | C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC(C3)OCC(F)(F)F |
Introduction
Synthesis
The synthesis of 1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine typically involves multiple steps:
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Preparation of the Sulfonyl Chloride Intermediate
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The precursor 2,3-dihydro-1-benzofuran-5-sulfonyl chloride is synthesized by sulfonation of the benzofuran ring using reagents like chlorosulfonic acid or sulfur trioxide.
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Introduction of the Azetidine Ring
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The sulfonyl chloride reacts with azetidine derivatives under basic conditions to form the sulfonamide bond.
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Trifluoroethoxy Substitution
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The azetidine ring is functionalized with a trifluoroethoxy group using nucleophilic substitution reactions.
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Research Findings
Although direct data on this compound is scarce, analogous molecules with similar structural motifs have been extensively studied:
Challenges and Future Directions
6.1 Challenges
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Limited availability of experimental data on biological activity.
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Complex synthesis requiring precise control over reaction conditions.
6.2 Future Research
Efforts should focus on:
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Biological screening to evaluate pharmacological potential.
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Optimization of synthetic pathways for scalability.
This comprehensive analysis highlights the importance of further investigation into 1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine, particularly in drug discovery and development contexts.
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